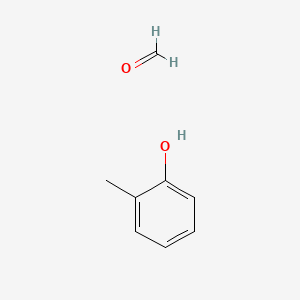
Formaldehyde cresol
Cat. No. B1214896
Key on ui cas rn:
25053-96-7
M. Wt: 138.16 g/mol
InChI Key: VOOLKNUJNPZAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04032511
Procedure details


The cresol silicoformate produced in Example XV is added to 60 parts by weight of an aqueous solution containing about 37% formaldehyde, then dilute sulfuric acid is added until the pH is 5 to 6. The mixture is heated to 60° to 90° C. for about 20 to 50 minutes while agitating at ambient pressure, thereby producing light brown poly(formaldehyde cresol silicoformate) resin.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]=[O:10].S(=O)(=O)(O)O>>[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]=[O:10] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while agitating at ambient pressure
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated to 60° to 90° C. for about 20 to 50 minutes
|
|
Duration
|
35 (± 15) min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1O)C.C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
